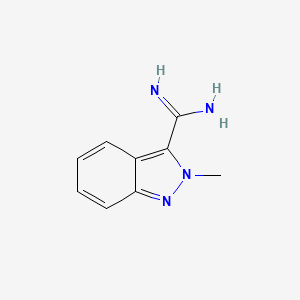
2-Methyl-2H-indazole-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2H-indazole-3-carboximidamide is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H-indazole-3-carboximidamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-1H-indazole-3-carboxylic acid with reagents such as thionyl chloride to form the corresponding acid chloride, which is then treated with ammonia or amines to yield the carboximidamide derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring that the reaction conditions are safe, efficient, and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2H-indazole-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-Methyl-2H-indazole-3-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2H-indazole-3-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1H-indazole-3-carboximidamide
- 2-Methyl-2H-indazole-3-carboxylic acid
- 1H-Indazole-3-carboximidamide
Uniqueness
2-Methyl-2H-indazole-3-carboximidamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and therapeutic applications .
Biological Activity
2-Methyl-2H-indazole-3-carboximidamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of an indazole core with a methyl group at the second position and a carboximidamide functional group at the third position. This unique structure contributes to its biological activities and interactions with various molecular targets.
The mechanism of action for this compound involves its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of various biological pathways, which is crucial for its therapeutic potential.
Antimicrobial Activity
Research has indicated that derivatives of the indazole structure, including this compound, exhibit significant antimicrobial properties. For example, studies have shown that related compounds possess potent antiprotozoal activity against parasites such as Giardia intestinalis and Entamoeba histolytica, with some derivatives being more effective than the standard drug metronidazole .
Table 1: Antimicrobial Activity Summary
| Compound | Target Organism | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | G. intestinalis | <1 | |
| 2-Methyl-2H-indazole derivative | E. histolytica | <1 | |
| 2-Methyl-2H-indazole derivative | C. albicans | >10 |
Anticancer Activity
In addition to its antimicrobial effects, this compound has been evaluated for anticancer properties. Studies indicate that certain indazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways involved remain an area for further research .
Case Studies
- Antiprotozoal Efficacy : A study synthesized several indazole derivatives and tested their efficacy against protozoan infections. The results demonstrated that some compounds exhibited IC50 values lower than 1 µM against G. intestinalis, suggesting strong potential as therapeutic agents .
- Cytotoxicity Assessment : In vitro assays conducted on human cell lines (HaCaT and HeLa) revealed low cytotoxicity for selected indazole derivatives, indicating a favorable safety profile while maintaining biological activity .
Properties
Molecular Formula |
C9H10N4 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-methylindazole-3-carboximidamide |
InChI |
InChI=1S/C9H10N4/c1-13-8(9(10)11)6-4-2-3-5-7(6)12-13/h2-5H,1H3,(H3,10,11) |
InChI Key |
QIRRQBSKQFFVCS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C=CC=CC2=N1)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















